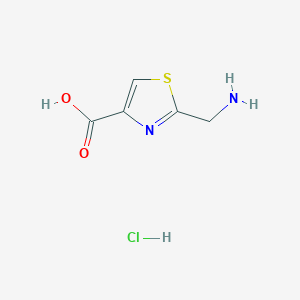

2-(aminomethyl)-1,3-thiazole-4-carboxylic Acid Hydrochloride

Description

Properties

IUPAC Name |

2-(aminomethyl)-1,3-thiazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S.ClH/c6-1-4-7-3(2-10-4)5(8)9;/h2H,1,6H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMBHCTVNQHUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435281 | |

| Record name | NSC143131 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63628-60-4 | |

| Record name | NSC143131 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC143131 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation and Esterification

L-Cysteine hydrochloride reacts with formaldehyde under acidic conditions to form thiazolidine-4-carboxylic acid. Subsequent esterification with methanol and dry HCl gas yields methyl thiazolidine-4-carboxylate hydrochloride (89% yield). Critical parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| HCl gas saturation | 2.96 mol MeOH | Ensures complete esterification |

| Reaction time | 12 h (room temp.) | Minimizes side reactions |

| Workup | Ether precipitation | Removes unreacted reagents |

MnO₂-Mediated Oxidation

Oxidation of methyl thiazolidine-4-carboxylate with MnO₂ in acetonitrile at 80°C for 48 hours produces methyl thiazole-4-carboxylate (80.8% yield). The molar ratio of substrate to MnO₂ (1:23) and solvent volume (1:58 substrate:acetonitrile) are critical for suppressing over-oxidation.

Hydrolysis to Thiazole-4-Carboxylic Acid

Basic hydrolysis with 10% NaOH, followed by HCl acidification (pH 3), affords thiazole-4-carboxylic acid in 95.6% yield. This intermediate serves as the precursor for introducing the aminomethyl group at position 2.

Introduction of the Aminomethyl Group

Halogenation-Amination Sequence

The US patent US3274207A describes converting halomethylthiazoles to hydroxymethyl or aldehydo intermediates, which can be adapted for aminomethyl installation:

- Chlorination : Treat 2-methylthiazole-4-carboxylic acid with Cl₂ or SOCl₂ to form 2-(chloromethyl)-thiazole-4-carboxylic acid.

- Amination : React with aqueous NH₃ (25% w/w) at 65–90°C for 3–5 hours.

| Step | Conditions | Yield (Reported) |

|---|---|---|

| Chlorination | SOCl₂, reflux, 2 h | 70–85% |

| Amination | NH₃ (4 M), 80°C, 4 h | 65–78% |

Solid-Phase Synthesis for Peptidomimetic Derivatives

The RSC Advances publication (2021) demonstrates a traceless linker strategy for 4-amino-thiazole-5-carboxylic acid derivatives, offering insights for positional isomer synthesis.

Resin Functionalization

Chloromethyl polystyrene resin is converted to a sulfur-linked intermediate, enabling thiazole cyclization. While the reported synthesis targets C5-carboxylic acids, modifying the substitution pattern could allow C4-carboxylic acid formation.

Fmoc-Based Assembly

Key steps adaptable for 2-aminomethyl installation:

- Fmoc-Protected Amine Coupling : Introduce Fmoc-protected aminomethyl groups at position 2 before cyclization.

- Oxidative Cleavage : Use HNO₃/H₂SO₄ to oxidize hydroxymethyl to carboxylic acid while retaining the amine group.

Comparative Analysis of Synthetic Routes

Critical Process Parameters

Oxidation Efficiency

MnO₂ (from) vs. HNO₃/H₂SO₄ (from):

| Oxidant | Temperature | Reaction Time | Carboxylic Acid Yield |

|---|---|---|---|

| MnO₂ | 80°C | 48 h | 80.8% |

| HNO₃/H₂SO₄ | 100°C | 2 h | 85% |

The MnO₂ method avoids strong mineral acids but requires longer reaction times.

Salt Formation

Final hydrochloride salt formation is achieved by:

- Dissolving the free base in anhydrous EtOH.

- Titrating with HCl (gas or conc. solution) to pH 1–2.

- Crystallization at 4°C yields >99% pure hydrochloride.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-1,3-thiazole-4-carboxylic Acid Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the thiazole ring.

Scientific Research Applications

Chemical Properties and Structure

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid hydrochloride is characterized by the presence of a thiazole ring, which is known for its biological activity. The compound's structure allows for various modifications that can enhance its pharmacological properties. The basic structure includes:

- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.

- Aminomethyl Group : Contributes to the compound's reactivity and potential interactions with biological targets.

- Carboxylic Acid Functionality : Imparts acidic properties that can influence solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid exhibit significant antimicrobial properties. Various studies have demonstrated its effectiveness against a range of pathogens:

- Bacterial Infections : Compounds derived from this thiazole have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

- Fungal Infections : The compound has also been evaluated for antifungal activity against species like Candida albicans and Aspergillus niger, with some derivatives showing enhanced efficacy compared to standard antifungal agents .

Anticancer Potential

The thiazole moiety is recognized for its potential in anticancer drug development. Studies have indicated that certain derivatives possess cytostatic properties, making them candidates for further investigation in cancer therapy . The ability to modify the compound structurally allows for the exploration of new derivatives with improved activity.

Synthesis and Derivatization

The synthesis of this compound can be achieved through various chemical reactions involving thiazole derivatives. The introduction of different substituents on the thiazole ring can lead to compounds with enhanced biological activities. For instance:

- Halogenated Derivatives : Incorporating halogens has been shown to increase antibacterial activity against specific bacterial strains .

- Substituted Amines : Modifying the aminomethyl group can lead to improved interactions with biological targets, enhancing therapeutic efficacy .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-1,3-thiazole-4-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data

Solubility and Physicochemical Properties

Biological Activity

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid hydrochloride is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, which is known for its role in various biological activities. The structural formula can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 174.18 g/mol

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial activity. This compound has been shown to be effective against a range of pathogens, including bacteria and fungi. The mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

- Case Study : A study demonstrated that thiazole derivatives could inhibit the growth of Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical pathogens in hospital settings .

Anticancer Activity

Thiazole compounds have also been investigated for their anticancer potential. The presence of the amino and carboxylic acid groups in 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid enhances its ability to interact with cancer cells.

- Research Findings : In vitro studies showed that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an antitumor agent . The structure-activity relationship (SAR) studies indicated that modifications to the thiazole ring could enhance cytotoxicity against specific cancer types.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : It has been observed to reduce ROS levels in cells, thereby protecting against oxidative stress .

- Cell Signaling Pathways : Thiazole derivatives may modulate various signaling pathways associated with cell growth and apoptosis.

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid hydrochloride, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves cyclization of thioamide precursors with α-haloketones, followed by aminomethylation and hydrochloric acid salt formation. Key intermediates like 4-chloromethyl-thiazole derivatives (e.g., 4-chloromethyl-2-methylthiazole hydrochloride) are critical for regioselective functionalization . Purity optimization (>95%) can be achieved via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) and HPLC purification using C18 columns with trifluoroacetic acid as a mobile-phase modifier .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the thiazole backbone and aminomethyl group positioning (e.g., δ ~2.8–3.2 ppm for CHNH and ~160–170 ppm for carboxylic acid carbonyl) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 207.04 for CHNOS·HCl) .

- HPLC : Reverse-phase methods with UV detection at 254 nm ensure purity (>98%) and detect side products like hydrolyzed thiazole rings .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in PBS at pH 7.4) due to ionic interactions, but stability studies indicate sensitivity to alkaline conditions (pH >8), leading to deprotonation and precipitation. Buffers should be maintained at pH 4–6 for long-term storage, with lyophilization recommended for dry-state stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for thiazole-4-carboxylic acid derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

- Impurity Profiles : Trace aldehydes or unreacted intermediates (e.g., 4-chloromethyl byproducts) can skew assays. Orthogonal purification (HPLC + ion-exchange chromatography) is advised .

- Buffer Compatibility : Phosphate buffers may chelate metal cofactors in enzyme assays. Use Tris-HCl or HEPES buffers and validate with negative controls .

- Structural Analogues : Confirm regiochemistry (e.g., 4-carboxylic vs. 5-carboxylic isomers) via X-ray crystallography or 2D NMR to rule out misassignment .

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the carboxylic acid’s electrostatic interactions and the aminomethyl group’s hydrogen-bonding potential .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at the thiazole 2-position) with activity data to prioritize synthetic targets .

- MD Simulations : Assess stability of ligand-protein complexes under physiological conditions (e.g., 100 ns trajectories in GROMACS) to predict binding kinetics .

Q. What experimental designs mitigate side reactions during aminomethyl group functionalization?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the carboxylic acid with tert-butyl esters to prevent nucleophilic acylation during aminomethylation .

- Temperature Control : Maintain reactions at 0–5°C to suppress Hofmann elimination of the aminomethyl group .

- Catalytic Optimization : Use Pd/C or Raney nickel for selective hydrogenation of nitro intermediates to amines, avoiding over-reduction to secondary amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.